

Analysis of Isobutylquinoline Crystal Structure: A Methodological Overview

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Compound of Interest		
Compound Name:	Isobutylquinoleine	
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Researchers, scientists, and drug development professionals exploring the structural characteristics of isobutylquinoline will find a notable absence of publicly available crystallographic data. Despite its established use in various industries, particularly fragrances, the specific three-dimensional arrangement of isobutylquinoline in a crystalline solid has not been detailed in scientific literature or deposited in crystallographic databases as of December 2025.

While a specific in-depth technical guide on the crystal structure of isobutylquinoline cannot be provided due to the lack of experimental data, this whitepaper presents a comprehensive overview of the standard methodologies that would be employed for such an analysis. This guide is intended to equip researchers with a foundational understanding of the experimental protocols and data analysis workflows typically involved in the crystal structure determination of small organic molecules like isobutylquinoline.

Physicochemical Properties of Isobutylquinoline

Before delving into crystallographic methods, it is pertinent to summarize the known physicochemical properties of isobutylquinoline, which are crucial for designing crystallization experiments. Isobutylquinoline is a colorless to pale yellow liquid at room temperature.[1] A summary of its key properties is presented in Table 1.



Property	Value
Molecular Formula	C13H15N
Molecular Weight	185.27 g/mol [2]
Appearance	Colorless liquid[2]
Density	~1.011 g/cm³
Boiling Point	Data not readily available
Flash Point	137°C (278.6°F)[2]
log P	4.09[2]

Table 1: Summary of Physicochemical Properties of Isobutylquinoline.

Experimental Protocols for Crystal Structure Determination

Should a crystalline form of isobutylquinoline be obtained, the following experimental procedures would be fundamental to determining its crystal structure.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound that is a liquid at room temperature, several techniques can be employed:

- Slow Evaporation: A solution of isobutylquinoline in a suitable solvent (e.g., ethanol, hexane, or acetone) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.
- Solvent Diffusion: A solution of isobutylquinoline is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution can induce crystallization.



- Cooling Crystallization: A saturated solution of isobutylquinoline at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
- In-situ Crystallization: For liquids, crystals can sometimes be grown directly on the diffractometer at low temperatures.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, usually to 100-150 K, to minimize thermal vibrations of the atoms.

A focused beam of monochromatic X-rays (e.g., Mo-Kα or Cu-Kα radiation) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted beams.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and space group of the crystal. The fundamental challenge is then to solve the "phase problem" to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.

The initial structural model is then refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and residual electron density.

Data Presentation of Crystallographic Information

Were the crystal structure of isobutylquinoline to be determined, the quantitative data would be presented in a standardized format, as exemplified in Table 2 for a generic organic molecule.



Parameter	Value
Empirical Formula	C13H15N
Formula Weight	185.27
Temperature (K)	100(2)
Wavelength (Å)	0.71073
Crystal System	e.g., Monoclinic
Space Group	e.g., P21/c
Unit cell dimensions	
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
y (°)	90
Volume (ų)	Value
Z	Value
Density (calculated) (g/cm³)	Value
Absorption coefficient (mm ⁻¹)	Value
F(000)	Value
Reflections collected	Value
Independent reflections	Value [R(int) = Value]
Final R indices [I>2sigma(I)]	R ₁ = Value, wR ₂ = Value
R indices (all data)	R ₁ = Value, wR ₂ = Value

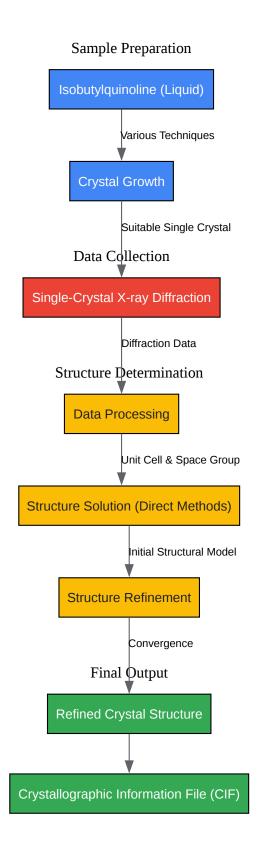
Table 2: Example of a Crystallographic Data Table.



Logical Workflow for Crystal Structure Analysis

The logical progression from obtaining a sample to a refined crystal structure is a multi-step process. The following diagram illustrates a typical workflow for the crystallographic analysis of a small molecule like isobutylquinoline.





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